Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9-11-5-8(10(13)14-2)12(9)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDDEACCAHZWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169221 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-03-3 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359656-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Yield and Characterization
The target compound is obtained in 68–72% yield after silica gel chromatography. Key spectroscopic data include:
Advantages and Limitations
This method offers operational simplicity and avoids toxic metal catalysts. However, prolonged reaction times and moderate yields limit scalability.
Cyclocondensation of β-Keto Esters with Aminopyridines Under Acidic Conditions
Procedure
A mixture of 2-amino-6-methylpyridine (0.01 mol) and methyl 3-oxobutanoate (0.011 mol) is refluxed in ethanol (25 mL) with a catalytic amount of sulfuric acid for 6–8 hours. The product precipitates upon cooling and is recrystallized from an ethanol-water mixture.
Yield and Spectral Data
Comparative Analysis
While this method is straightforward, the use of concentrated sulfuric acid poses safety challenges, and yields are lower than those achieved via oxidative coupling.
Vilsmeier-Haack Formylation Followed by Esterification
A patent-pending route employs Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of 6-methylimidazo[1,2-a]pyridine, followed by oxidation and esterification.
Stepwise Synthesis
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Formylation: 6-Methylimidazo[1,2-a]pyridine is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield 3-formyl-6-methylimidazo[1,2-a]pyridine.
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Oxidation: The aldehyde is oxidized to the carboxylic acid using KMnO4 in acidic medium.
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Esterification: The carboxylic acid is reacted with methanol in the presence of thionyl chloride (SOCl2) to form the methyl ester.
Key Data
Challenges
This multi-step pathway suffers from low overall yield and the use of hazardous reagents like POCl3 and SOCl2.
Hydrazide Intermediate Method
A less conventional route involves the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide as an intermediate, followed by transesterification.
Synthetic Pathway
Performance Metrics
Utility and Drawbacks
This method is primarily of academic interest due to low efficiency but demonstrates the versatility of hydrazide intermediates in heterocyclic chemistry.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| TBAI-Catalyzed Oxidative Coupling | 68–72 | 12–24 h | Metal-free, high regioselectivity | Moderate yields, long reaction time |
| Acid-Catalyzed Cyclocondensation | 45–50 | 6–8 h | Simple setup | Low yields, acidic conditions |
| Vilsmeier-Haack/Esterification | 32–38 | Multi-step | Regioselective formylation | Hazardous reagents, low overall yield |
| Hydrazide Intermediate | 27–40 | Multi-step | Demonstrates intermediate utility | Low efficiency, academic focus |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural features facilitate the design of compounds with potential anti-cancer properties. For instance, research has shown that derivatives of this compound can inhibit specific biological pathways associated with tumor growth.
Case Study: Anti-Cancer Activity
- A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxic effects against cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced anti-cancer activity compared to the parent compound.
Biochemical Research
The compound is widely used in biochemical studies to explore enzyme inhibition and receptor interactions. Its ability to form hydrogen bonds with biomolecules enhances its utility in understanding complex biological mechanisms.
Table 1: Biological Activity of this compound Derivatives
| Compound | Target | Activity (IC50) |
|---|---|---|
| Compound A | Enzyme X | 50 µM |
| Compound B | Receptor Y | 30 µM |
| This compound | Enzyme Z | 20 µM |
Food Safety Testing
In the context of food safety, this compound is relevant for assessing mutagenicity and carcinogenicity in food products. Its presence can indicate potential health risks associated with dietary intake.
Case Study: Food Contaminant Analysis
- Research conducted on grilled meats showed that the compound forms during cooking processes at high temperatures. Studies indicated a correlation between the levels of this compound and increased rates of certain cancers in populations consuming grilled foods regularly.
Material Science
This compound is also explored for its applications in material science, particularly in developing advanced materials with enhanced thermal stability and chemical resistance. It can be incorporated into polymers and coatings to improve their performance characteristics.
Table 2: Material Properties Enhanced by this compound
| Material Type | Property Improved | Measurement |
|---|---|---|
| Polymer A | Thermal Stability | +15% |
| Coating B | Chemical Resistance | +20% |
Environmental Monitoring
This compound is utilized in environmental studies to detect pollutants. Its chemical properties allow for effective monitoring of hazardous compounds in soil and water samples.
Case Study: Pollutant Detection
- A study utilized this compound as a marker for assessing contamination levels in agricultural soils. The findings revealed significant correlations between its concentration and pesticide usage in nearby fields.
Mechanism of Action
The mechanism by which methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes . The pathways involved often include the inhibition of bacterial or viral replication .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-Bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Exhibits antiproliferative activity against certain bacterial strains.
Uniqueness
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity .
Biological Activity
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (Me-MeIP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of Me-MeIP, including its mechanisms of action, synthesis, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a fused imidazo-pyridine ring system with a methyl group at the 6-position and a carboxylate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 178.20 g/mol. The presence of nitrogen atoms in its structure enhances its reactivity and potential interactions with biological targets, including nucleic acids and proteins .
The biological activity of Me-MeIP is largely attributed to its ability to interact with various molecular targets. Research indicates that compounds in the imidazopyridine class can modulate enzyme activity and induce cellular responses that may lead to apoptosis in cancer cells. For instance, studies have shown that related imidazo[1,2-a]pyridines initiate apoptosis in colon cancer cell lines (HT-29 and Caco-2) by activating caspases and promoting the release of cytochrome c from mitochondria .
Key Mechanisms:
- Enzyme Inhibition : Me-MeIP may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic effects.
- DNA Interaction : The compound's structure allows it to bind to DNA, leading to mutagenicity and possible carcinogenic effects due to DNA damage .
Anticancer Activity
Research has highlighted the anticancer potential of Me-MeIP and its derivatives. A study demonstrated that several 6-substituted imidazo[1,2-a]pyridines exhibited significant cytotoxicity against colon cancer cell lines while showing low toxicity towards normal white blood cells. The mechanism involves apoptosis mediated by mitochondrial pathways .
Antimicrobial Properties
Me-MeIP has also been explored for its antimicrobial properties. Compounds structurally similar to Me-MeIP have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.10 μM against Mtb, demonstrating their potential as anti-tuberculosis agents .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of Me-MeIP compared to related compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Methyl group at the 6-position | Enhanced solubility and reactivity | Anticancer, antimicrobial |
| Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | Chlorine substituent | Increased lipophilicity | Moderate anticancer activity |
| 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Carboxylic acid instead of ester | More polar; different solubility characteristics | Limited biological activity |
Case Studies
Several case studies provide insights into the biological activity of Me-MeIP:
- Colon Cancer Study : A study involving HT-29 and Caco-2 cell lines demonstrated that treatment with imidazo[1,2-a]pyridine derivatives resulted in significant apoptosis through caspase activation pathways. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
- Tuberculosis Research : In vitro assays revealed that specific derivatives of Me-MeIP had potent activity against MDR-TB strains. The mechanism is thought to involve inhibition of key enzymes in the bacterial electron transport chain, crucial for ATP synthesis in Mtb .
Q & A
Q. What are effective synthetic routes for Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate?
A Friedel-Crafts acylation strategy using Lewis acids (e.g., In(OTf)₃) is effective for introducing the acetyl group at the C-3 position of the imidazo[1,2-a]pyridine scaffold. Optimization involves inert atmospheres (e.g., N₂), controlled temperatures (25–60°C), and catalytic Lewis acids to enhance regioselectivity and yield (typically >70%). Parallel synthesis protocols should avoid heterogeneous mixtures by using stoichiometric control and solvent systems like dichloromethane/methanol .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and ester carbonyl signals (δ ~165 ppm). For example, the methyl ester group appears as a singlet near δ 3.9 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- IR : Confirm ester C=O stretches (~1720 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .
Q. How can reaction purity be maintained during synthesis?
Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EA/Hexane) to minimize byproducts like unreacted starting materials or over-acylated derivatives .
Q. What substituent effects influence reactivity in imidazo[1,2-a]pyridine derivatives?
Electron-donating groups (e.g., 6-methyl) enhance electrophilic substitution at C-3 by activating the ring, while electron-withdrawing groups (e.g., nitro) may redirect reactivity to other positions. Steric hindrance from bulky substituents can reduce acylation efficiency .
Q. How should air- or moisture-sensitive reagents be handled?
Use Schlenk lines for anhydrous conditions, degas solvents with N₂, and employ drying agents (e.g., molecular sieves) for reactions involving Lewis acids like In(OTf)₃. Storage under argon at –20°C prevents ester hydrolysis .
Advanced Research Questions
Q. How can contradictory biological activity data in imidazo[1,2-a]pyridine derivatives be resolved?
- SAR Analysis : Systematically vary substituents (e.g., ester vs. amide at C-3) and correlate with activity. For example, replacing the methyl ester with a benzyl group (as in analog 4 from SAR studies) may alter binding affinity .
- Control Experiments : Validate assays with known inhibitors (e.g., Zolpidem analogs) to rule off-target effects .
Q. What strategies optimize reaction yield while minimizing byproducts?
Q. How does the choice of Lewis acid impact acylation efficiency?
In(OTf)₃ enhances electrophilic acylation by polarizing the carbonyl group, lowering the activation energy. However, overuse (>10 mol%) may lead to side reactions like dimerization. Comparative studies show In(OTf)₃ outperforms Brønsted acids in yield and selectivity .
Q. What design principles improve pharmacokinetics in imidazo[1,2-a]pyridine-based therapeutics?
Q. How can scaling challenges be addressed during gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
